molecular formula C10H12N2O2S B13802951 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine

4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine

Cat. No.: B13802951
M. Wt: 224.28 g/mol
InChI Key: IOQDOBAGIGHISN-UHFFFAOYSA-N
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Description

4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl acetoacetate and guanidine, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Methylsulfonyl Group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.

    Alkylation and Alkyne Addition: The ethyl and propynyl groups can be introduced through alkylation and Sonogashira coupling reactions, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or propynyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Industry: Use in the production of specialty chemicals or as a component in materials science.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-(methylsulfonyl)pyrimidine: Lacks the propynyl group.

    2-(Methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine: Lacks the ethyl group.

    4-Ethyl-6-(1-propyn-1-yl)pyrimidine: Lacks the methylsulfonyl group.

Uniqueness

The presence of the ethyl, methylsulfonyl, and propynyl groups in 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-ethyl-2-methylsulfonyl-6-prop-1-ynylpyrimidine

InChI

InChI=1S/C10H12N2O2S/c1-4-6-9-7-8(5-2)11-10(12-9)15(3,13)14/h7H,5H2,1-3H3

InChI Key

IOQDOBAGIGHISN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)S(=O)(=O)C)C#CC

Origin of Product

United States

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